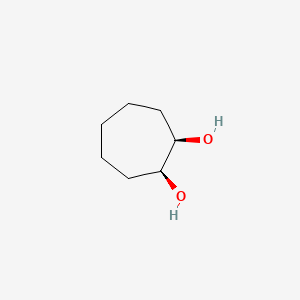

cis-1,2-Cycloheptanediol

描述

Significance of Diols in Organic Chemistry and Synthesis

Vicinal diols are foundational building blocks and crucial intermediates in the field of organic synthesis. fiveable.meresearchgate.net Their importance stems from their versatile reactivity; they can be transformed into a wide array of other functional groups. For instance, diols are key precursors in the synthesis of valuable chemicals such as sugars and glycols. fiveable.me They are often formed as intermediate products during the hydroxylation of alkenes. fiveable.me

The reactivity of the hydroxyl groups in vicinal diols can be harnessed for various synthetic strategies. fiveable.me For example, they undergo oxidation to form carbonyl compounds like aldehydes and ketones. chemistrysteps.com Furthermore, 1,2-diols are instrumental in protecting aldehydes and ketones during multi-step syntheses, where they form cyclic acetals that are stable under basic conditions and can be removed with acid when desired. chemistrysteps.comwikipedia.org The synthesis of polymers, such as polyesters, also utilizes diols as key monomers. chemistrysteps.com

Overview of Stereochemical Considerations in Cyclic Diols

The stereochemistry of cyclic diols profoundly influences their physical properties and chemical behavior. The relative orientation of the two hydroxyl groups (either on the same side, cis, or on opposite sides, trans, of the ring) dictates the molecule's shape and its interactions with other molecules. This stereochemical arrangement is critical in reactions such as the formation of cyclic ethers or the complexation with other reagents. acs.org

The synthesis of a specific stereoisomer of a cyclic diol is a common objective in organic synthesis. msu.edu Achieving this requires stereoselective reactions, where one stereoisomer is formed in preference to another. For example, the cis-dihydroxylation of an alkene, such as cycloheptene (B1346976), can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), which add both hydroxyl groups to the same face of the double bond, yielding the cis-diol. chemistrysteps.combrainly.comlibretexts.org Conversely, the synthesis of trans-diols can be achieved through the hydrolysis of epoxides. wikipedia.org The ability to selectively synthesize either the cis or trans isomer is fundamental for creating complex molecules with specific three-dimensional structures. acs.org

Unique Aspects of Seven-Membered Ring Vicinal Diols

Seven-membered rings, such as cycloheptane (B1346806), possess unique structural characteristics that distinguish them from smaller or larger cycloalkanes. Unlike the rigid cyclopropane (B1198618) or the well-defined chair conformation of cyclohexane (B81311), cycloheptane is a highly flexible molecule. This flexibility, combined with the presence of vicinal diol functional groups, leads to complex conformational behavior and distinct reactivity patterns.

Conformational Flexibility and Strain Energy Considerations

Cycloheptane and its derivatives are characterized by their significant conformational flexibility. libretexts.org Unlike cyclohexane, which predominantly exists in a stable chair conformation, cycloheptane has a family of interconverting chair and boat forms. researchgate.net The most stable conformations are the twist-chair and twist-boat. libretexts.orgresearchgate.net The energy barrier for interconversion between these forms is relatively low, meaning the ring is in constant flux. libretexts.org

This flexibility arises from the ring's attempt to minimize various types of strain. Strain energy is the additional energy a molecule possesses due to deviations from ideal bond angles, bond lengths, and torsional angles. pearson.com In cycloalkanes, this includes angle strain (from compressed or expanded bond angles) and torsional strain (from eclipsed hydrogen atoms on adjacent carbons). libretexts.org Cycloheptane puckers its ring to relieve this strain, but it cannot achieve a perfectly strain-free conformation like cyclohexane. libretexts.org This results in a residual strain energy, which has been calculated to be approximately 6.3 kcal/mol. vaia.comaskfilo.comumass.edu This inherent strain influences the ring's preferred shapes and its chemical behavior.

Table 1: Strain Energies of Selected Cycloalkanes

Influence of cis-Configuration on Reactivity Profiles

The cis configuration of the hydroxyl groups in 1,2-cycloheptanediol (B84173) has a marked effect on its reactivity. The proximity of the two hydroxyl groups on the same face of the flexible seven-membered ring allows for specific intramolecular interactions and dictates how the molecule interacts with external reagents. For example, monocyclic allylic cis-1,2-diols react with sulfuryl chloride in a regio- and stereoselective manner, a reaction influenced by the diol's configuration. rsc.orgnih.gov

Research has shown that reactions of chiral seven-membered-ring enolates, which can be derived from compounds like cycloheptanone, are highly diastereoselective. nih.gov This high degree of stereocontrol is attributed to the specific conformations of the seven-membered ring, which cause the two faces of the enolate to be sterically and electronically distinct. nih.gov This contrasts with similar reactions in six-membered rings, which often show lower selectivity. nih.gov The stereoselectivity is influenced by torsional and steric interactions that arise as electrophiles approach the enolate, a factor directly linked to the ring's conformational preferences. nih.gov This demonstrates that the inherent conformational biases of the seven-membered ring, when combined with the cis arrangement of functional groups, can be exploited to achieve highly selective chemical transformations.

Properties of cis-1,2-Cycloheptanediol

Table 2: Physicochemical and Spectroscopic Data for this compound

Mentioned Chemical Compounds

Table 3: List of Compounds

Structure

2D Structure

3D Structure

属性

分子式 |

C7H14O2 |

|---|---|

分子量 |

130.18 g/mol |

IUPAC 名称 |

(1S,2R)-cycloheptane-1,2-diol |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2/t6-,7+ |

InChI 键 |

DCYPPXGEIQTVPI-KNVOCYPGSA-N |

手性 SMILES |

C1CC[C@H]([C@H](CC1)O)O |

规范 SMILES |

C1CCC(C(CC1)O)O |

产品来源 |

United States |

Synthetic Methodologies for Cis 1,2 Cycloheptanediol

Direct Dihydroxylation of Cycloheptene (B1346976)

Osmium tetroxide is a highly effective and reliable reagent for the syn-dihydroxylation of alkenes, providing excellent yields of cis-diols. brainly.commasterorganicchemistry.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the π-bond of the alkene attacks the osmium center, forming a cyclic osmate ester intermediate. jove.comorganic-chemistry.org This intermediate preserves the stereochemistry of the addition. Subsequent cleavage of the osmium-oxygen bonds yields the cis-diol. libretexts.org

In the stoichiometric approach, a full equivalent of osmium tetroxide is used to react with cycloheptene. The resulting cyclic osmate ester is then reductively cleaved to liberate the diol. While this method is highly effective, the high cost and extreme toxicity of OsO₄ make its use in stoichiometric amounts impractical and hazardous for large-scale synthesis. libretexts.orglibretexts.org

To circumvent the issues associated with stoichiometric osmium tetroxide, catalytic methods have been developed. In these variants, a catalytic amount of OsO₄ is used in conjunction with a stoichiometric co-oxidant. libretexts.orglibretexts.org The co-oxidant's role is to reoxidize the reduced osmium species (Os(VI)) back to its active Os(VIII) state, allowing the catalytic cycle to continue. chemistrysteps.com

A widely used co-oxidant is N-Methylmorpholine N-Oxide (NMO), in a procedure known as the Upjohn dihydroxylation. organic-chemistry.orgwikipedia.org This method significantly reduces the amount of toxic osmium required, making the process more cost-effective and safer. Other co-oxidants, such as hydrogen peroxide, can also be employed. brainly.comorgsyn.org Research has also demonstrated the use of other metal catalysts, such as Ruthenium(III) complexes, with hydrogen peroxide as the oxidant to achieve high yields of cis-1,2-cycloheptanediol. nih.gov

Table 1: Catalytic syn-Dihydroxylation of Cycloheptene

| Catalyst | Co-oxidant | Solvent | Yield of this compound | Reference |

|---|---|---|---|---|

| [Ru(III)(Me₃tacn)Cl₃] | H₂O₂ | Aqueous tert-Butanol | 91% | nih.gov |

| OsO₄ (catalytic) | NMO | Acetone/Water | High | organic-chemistry.org |

| OsO₄ (catalytic) | H₂O₂ | tert-Butyl alcohol | Not specified | orgsyn.org |

Potassium permanganate (B83412) is a powerful and inexpensive oxidizing agent that can also be used for the syn-dihydroxylation of alkenes. brainly.comlibretexts.org Similar to osmium tetroxide, the reaction is believed to proceed through a cyclic manganate ester intermediate, which is then hydrolyzed to give the cis-diol. chemistrysteps.comglasp.co

The reaction with potassium permanganate is highly sensitive to reaction conditions. To prevent over-oxidation, which leads to the cleavage of the carbon-carbon bond of the newly formed diol, the reaction must be carried out under carefully controlled, mild conditions. chemistrysteps.comwikipedia.org Typically, this involves using a cold, dilute, and aqueous solution of KMnO₄, often under basic or neutral pH. libretexts.orglibretexts.orglibretexts.org If the solution is too warm, acidic, or concentrated, the diol will be cleaved, resulting in poor yields of this compound. chemistrysteps.comwikipedia.org

Table 2: Potassium Permanganate Dihydroxylation of Cycloheptene

| Reagent | Conditions | Product | Key Consideration |

|---|---|---|---|

| KMnO₄ | Cold, dilute, aqueous, basic (pH > 8) | This compound | Prevents over-oxidation and C-C bond cleavage |

More recently, electrochemical methods have emerged as a "green" alternative for the dihydroxylation of alkenes, avoiding the need for costly and toxic transition metals or stoichiometric chemical oxidants. repec.org These methods use electricity to drive the oxidation process.

A metal-free electrochemical approach for the dihydroxylation of unactivated alkenes has been described. repec.orgresearchgate.net The reaction proceeds under mild conditions and shows a broad substrate scope. Mechanistic studies suggest that the reaction may proceed through iodohydrin and epoxide intermediates. researchgate.net This method represents a significant advance in sustainable chemistry, offering a valuable route to dihydroxylated products. repec.org

Table 3: Electrochemical Dihydroxylation of Unactivated Alkenes

| Electrolytes | Solvent System | Conditions | Key Advantage |

|---|---|---|---|

| Et₄NI, NH₄I | tBuOH / H₂O | 50 mA constant current, 50 °C | Metal-free, avoids stoichiometric chemical oxidants |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloheptene |

| Osmium Tetroxide |

| N-Methylmorpholine N-Oxide |

| Hydrogen Peroxide |

| Potassium Permanganate |

| Ruthenium(III) trichloride |

| N,N',N''-trimethyl-1,4,7-triazacyclononane |

| tert-Butanol |

| Acetone |

| tert-Butyl alcohol |

| Tetraethylammonium iodide |

Potassium Permanganate (KMnO4) in Aqueous Conditions

Stereoselective Preparation via Alternative Routes

The synthesis of specific stereoisomers of 1,2-cycloheptanediol (B84173) is crucial for various applications in organic synthesis. The spatial arrangement of the two hydroxyl groups dictates the molecule's properties and reactivity. This section explores alternative stereoselective methods for preparing the cis-isomer.

Preparation from 1,2-Diketone Precursors with High Stereoselectivity

A notable method for constructing cycloheptane (B1346806) rings with high stereoselectivity begins with 1,2-diketone precursors. organic-chemistry.org Specifically, the process involves the treatment of 1,6-dialkylhexa-1,5-diene-3,4-diones with bis(iodozincio)methane. This reaction forms zinc alkoxides of cis-divinylcyclopropane-1,2-diols as intermediates. These intermediates are not isolated but undergo a stereospecific Cope rearrangement upon gradual warming to yield cycloheptane derivatives with high stereocontrol. organic-chemistry.org

The reaction sequence is performed at low temperatures (-78 °C) to prevent a premature rearrangement, followed by warming to room temperature (25 °C) to facilitate the desired Cope rearrangement efficiently. organic-chemistry.org This methodology provides a direct route to functionalized cycloheptane structures, starting from readily available diketones. organic-chemistry.org While this specific reported outcome leads to cycloheptane-1,3-dione derivatives, the principle demonstrates the utility of diketone precursors in achieving high stereoselectivity in the formation of seven-membered rings. The efficiency of this method is highlighted by the high yields obtained for various substrates. organic-chemistry.org

| Starting Diketone (R group) | Product | Yield (%) |

| Phenyl | 5,6-diphenylcyclohepta-3,7-diene-1,3-dione | 99 |

| 4-Methylphenyl | 5,6-bis(4-methylphenyl)cyclohepta-3,7-diene-1,3-dione | 94 |

| n-Propyl | 5,6-di-n-propylcyclohepta-3,7-diene-1,3-dione | 85 |

This table presents the yields for the synthesis of various cycloheptane derivatives from 1,2-diketone precursors, demonstrating the high efficiency of the method. organic-chemistry.org

Conversion of Epoxides to cis-Diols

The ring-opening of epoxides is a common route to synthesizing 1,2-diols. However, the stereochemical outcome is highly dependent on the reaction mechanism. The acid-catalyzed hydrolysis of epoxides, such as cycloheptene oxide, typically proceeds via an anti-addition mechanism, resulting in the formation of trans-1,2-diols. orgsyn.org

Obtaining cis-diols from epoxides is not a result of simple hydrolysis. The direct conversion requires a syn-addition of both hydroxyl groups, which is mechanistically unfavorable in standard epoxide ring-opening reactions. Therefore, while epoxides are key precursors to diols, they are generally used to synthesize trans-isomers. The synthesis of cis-diols necessitates alternative approaches that ensure a syn-dihydroxylation, such as the methods discussed in the following section. orgsyn.orgorganic-chemistry.org

Asymmetric Dihydroxylation Techniques

Asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective preparation of cis-1,2-diols from prochiral olefins. organic-chemistry.org The most prominent of these techniques is the Sharpless Asymmetric Dihydroxylation, which employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. wikipedia.orgencyclopedia.pub

The reaction is rendered catalytic and asymmetric by using a stoichiometric reoxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), and a chiral cinchona alkaloid ligand. organic-chemistry.orgwikipedia.org These reagents are commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β. organic-chemistry.orgencyclopedia.pub

AD-mix-α contains the ligand (DHQ)₂PHAL.

AD-mix-β contains the ligand (DHQD)₂PHAL.

The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, allowing for predictable control over the product's absolute stereochemistry. wikipedia.org The reaction proceeds through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate releases the cis-diol. This concerted addition mechanism ensures that both hydroxyl groups are delivered to the same face of the double bond, resulting in the cis stereochemistry. youtube.comkhanacademy.org This method is highly effective for a wide variety of alkenes and often achieves high enantioselectivities. wikipedia.orgchem-station.com

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

When synthesizing this compound, the choice of synthetic methodology is critical and depends on factors such as desired stereochemistry, yield, cost, and safety.

The preparation from 1,2-diketone precursors offers a route with high stereospecificity and excellent yields, sometimes reaching up to 99%. organic-chemistry.org However, the described method is a multi-step process involving a specific Cope rearrangement and yields a more complex cycloheptane derivative rather than the simple diol directly. Its utility lies in creating functionalized seven-membered rings with precise stereocontrol.

The conversion of epoxides is an efficient method for producing diols, but it is not suitable for the direct synthesis of cis-diols via standard hydrolysis, which overwhelmingly favors the trans product. orgsyn.org Therefore, in the context of synthesizing this compound, this route has poor stereocontrol.

Asymmetric dihydroxylation , particularly the Sharpless method, stands out as the most direct and reliable technique for producing enantiomerically enriched cis-diols from alkenes. chem-station.comalfa-chemistry.com It offers excellent stereocontrol, with high enantiomeric excess (ee) being common. The use of commercially available AD-mixes simplifies the procedure. organic-chemistry.org The primary drawbacks are the high cost and toxicity of osmium tetroxide, although it is used in catalytic amounts. wikipedia.org

| Synthetic Method | Starting Material | Key Reagents | Stereocontrol | Efficiency (Yield) | Advantages | Disadvantages |

| From 1,2-Diketone Precursors | 1,6-dialkylhexa-1,5-diene-3,4-dione | bis(iodozincio)methane | High stereospecificity for the cycloheptane ring structure. organic-chemistry.org | Very Good to Excellent (up to 99%). organic-chemistry.org | High yields; high stereocontrol. | Multi-step; does not directly produce the simple diol. |

| Conversion of Epoxides | Cycloheptene Oxide | Acid/Water | Poor for cis isomer; yields trans-diol. orgsyn.org | Good for diol synthesis in general. | Simple reagents. | Incorrect stereochemical outcome for cis-diol. |

| Asymmetric Dihydroxylation | Cycloheptene | OsO₄ (catalytic), Chiral Ligand (AD-mix), Reoxidant (e.g., K₃Fe(CN)₆). organic-chemistry.orgwikipedia.org | Excellent; highly enantioselective for cis-diol. alfa-chemistry.com | Good to Excellent. | High enantioselectivity; predictable stereochemistry. wikipedia.org | Use of toxic and expensive osmium tetroxide. wikipedia.org |

This table provides a comparative analysis of different synthetic methodologies for producing cyclic diols, focusing on their applicability to this compound.

Stereochemistry and Conformational Analysis of Cis 1,2 Cycloheptanediol

Intrinsic Stereochemical Attributes and Their Influence on Chemical Behavior

The defining stereochemical feature of cis-1,2-cycloheptanediol is the placement of the two hydroxyl (-OH) groups on the same face of the cycloheptane (B1346806) ring. This cis configuration is a direct result of synthetic methods that achieve syn-dihydroxylation of the cycloheptene (B1346976) precursor, for instance, through oxidation with potassium permanganate (B83412) nih.govnotesale.co.uk.

The molecule contains two adjacent stereocenters at carbons C1 and C2. However, due to the plane of symmetry that bisects the C1-C2 bond, this compound is a meso compound. This means that despite the presence of chiral centers, the molecule as a whole is achiral and not optically active. The specific configuration of the stereocenters is (1R,2S) or its enantiomeric but superimposable (1S,2R) form nih.govnih.gov.

The cis orientation of the vicinal diols has a profound influence on the molecule's chemical behavior. The proximity of the two hydroxyl groups allows for the formation of an intramolecular hydrogen bond, which can stabilize certain conformations over others. This spatial arrangement is also crucial for its ability to act as a bidentate ligand, chelating with metals and other electrophiles nih.gov. This chelation ability is a key aspect of its reactivity and its use in various chemical transformations nih.gov.

Diastereomeric Relationship with trans-1,2-Cycloheptanediol

This compound and trans-1,2-Cycloheptanediol are stereoisomers, specifically classified as diastereomers. This classification arises because they have the same molecular formula (C₇H₁₄O₂) and the same connectivity of atoms, but they differ in the three-dimensional arrangement of their hydroxyl (-OH) groups. youtube.com As diastereomers, they are non-superimposable stereoisomers that are not mirror images of each other. youtube.comlibretexts.org

The "cis" designation indicates that the two hydroxyl groups are on the same face of the cycloheptane ring, while the "trans" designation signifies that they are on opposite faces. youtube.com This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer.

Relative Stabilities of cis- and trans-Isomers

The relative stability of cis- and trans-1,2-cycloheptanediol is determined by a balance of factors including steric hindrance, angle strain, and the potential for intramolecular hydrogen bonding. For medium-sized rings like cycloheptane, the conformational flexibility is significant.

While in many acyclic and larger ring systems trans isomers are more stable due to reduced steric repulsion, this is not always the case in smaller and medium-sized rings. stackexchange.comechemi.com In diols, the ability of the cis isomer to form an intramolecular hydrogen bond between the two adjacent hydroxyl groups can be a powerful stabilizing force, which often favors a gauche conformation of the O-C-C-O dihedral angle. stackexchange.com For the conformationally flexible seven-membered ring of 1,2-cycloheptanediol (B84173), the energy difference between the cis and trans isomers is noted to be small. princeton.edu The development of synthetic methods to convert the trans isomer to the cis isomer underscores that the stabilities are closely matched, as the reactions must overcome a small thermodynamic energy barrier or operate under kinetic control. princeton.edu

Epimerization and Stereochemical Editing Strategies

Epimerization is the process of inverting the configuration at one stereocenter in a molecule that has multiple stereocenters. In the context of 1,2-cycloheptanediol, this involves converting the cis isomer to the trans isomer, or more commonly, the trans to the cis. Such "stereochemical editing" is a valuable tool in chemical synthesis.

Recent research has established effective strategies for the contra-thermodynamic epimerization of trans-1,2-diols to their cis diastereomers, including for the cycloheptane system. princeton.edu One prominent method involves a chelation-based selectivity principle where the trans-diol is converted to the cis-diol through a transient thermodynamic control mechanism. princeton.edu

Another powerful strategy employs a Ruthenium(II)-catalyzed and boron-mediated process. nsf.govnih.gov This one-step epimerization selectively converts 1,2-trans-diols to 1,2-cis-diols. The mechanism is driven by the formation of stable boronate esters with the cis-diol, which shifts the reaction equilibrium toward the desired cis product. nsf.govnih.gov These advanced methods provide synthetic access to specific diastereomers that might be less favored thermodynamically but are required for complex molecule synthesis. princeton.edu

Interactive Data Table: Epimerization Strategies for 1,2-Diols

| Strategy | Catalyst/Reagent System | Target Transformation | Driving Force | Reference |

| Chelation-Based Isomerization | Boronic Acids | trans-1,2-Cycloheptanediol to this compound | Formation of stable cis-fused 5/7 ring system with boron | princeton.edu |

| Catalytic Epimerization | Ru(PPh₃)₃Cl₂, MeB(OH)₂ | 1,2-trans-diols to 1,2-cis-diols | Formation of stable boronate esters with the cis-diol product | nsf.govnih.gov |

Chemical Reactivity and Reaction Mechanisms of Cis 1,2 Cycloheptanediol

Oxidation Reactions

The oxidation of cis-1,2-cycloheptanediol can proceed via two main pathways: selective oxidation to a carbonyl compound without cleavage of the carbon-carbon bond, or oxidative cleavage of the bond between the two hydroxyl-bearing carbons.

Selective Oxidation to Carbonyl Compounds (Ketones or Aldehydes)

The selective oxidation of a secondary alcohol, such as those in this compound, to a ketone is a common transformation. In the case of vicinal diols, this can be achieved with reagents that are mild enough to avoid over-oxidation or C-C bond cleavage. The product of the selective mono-oxidation of this compound is 2-hydroxycycloheptanone.

Various oxidizing agents can be employed for this purpose. For instance, reagents like sodium bromate (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃) are known to chemoselectively oxidize vicinal diols to α-hydroxy ketones with minimal over-oxidation. The reaction mechanism for this type of oxidation often involves the formation of an intermediate that facilitates the removal of a hydride from the carbon-bearing one of the hydroxyl groups. The cis configuration of the diol can influence the rate of this reaction.

| Oxidizing Agent | Product | General Observations |

| Mild Oxidants (e.g., NaBrO₃/NaHSO₃) | 2-Hydroxycycloheptanone | Generally proceeds with good selectivity, avoiding C-C bond cleavage. |

| Stronger Oxidants | Potential for over-oxidation to a dione or cleavage products. | Reaction conditions need to be carefully controlled. |

Cleavage Reactions (e.g., Periodate Cleavage to Dialdehydes)

A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction is particularly efficient for cis-diols and is often carried out using periodic acid (HIO₄) or its salts, such as sodium periodate (NaIO₄). libretexts.orglibretexts.org

The mechanism involves the formation of a cyclic periodate ester intermediate. The formation of this five-membered ring is sterically favored when the hydroxyl groups are on the same face of the cycloheptane (B1346806) ring, as in the cis-isomer. This intermediate then decomposes to break the C-C bond, yielding two aldehyde functional groups. In the case of this compound, this cleavage results in the formation of heptane-1,7-dial. libretexts.orgchemistrysteps.comrsc.org

The general preference for the cleavage of cis-glycols over trans-glycols is a notable feature of this reaction. libretexts.orglibretexts.org

| Reagent | Product | Key Mechanistic Feature |

| Sodium Periodate (NaIO₄) | Heptane-1,7-dial | Formation of a cyclic periodate ester intermediate. |

| Periodic Acid (HIO₄) | Heptane-1,7-dial | Similar mechanism to sodium periodate. |

| Lead Tetraacetate (Pb(OAc)₄) | Heptane-1,7-dial | Also proceeds via a cyclic intermediate. |

Dehydration Pathways

The acid-catalyzed dehydration of this compound can lead to the formation of either cyclic ethers or alkenes, depending on the reaction conditions and the specific catalyst used.

Formation of Cyclic Ethers

Intramolecular dehydration of a diol can lead to the formation of a cyclic ether. For this compound, the proximity of the two hydroxyl groups can facilitate an intramolecular nucleophilic attack of one hydroxyl group on the protonated form of the other. This process, after the loss of a water molecule, would result in the formation of a bicyclic ether. Specifically, the expected product would be an epoxide, cycloheptene (B1346976) oxide. This type of reaction is a variation of the Williamson ether synthesis, adapted for an intramolecular process.

Alkene Formation

Alternatively, acid-catalyzed dehydration can proceed through an elimination reaction to form an alkene. The mechanism typically involves the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a carbocation intermediate. A subsequent deprotonation at an adjacent carbon atom leads to the formation of a double bond. In the case of this compound, this would lead to the formation of cycloheptenol, and potentially further dehydration to cycloheptadiene under more forcing conditions. The stability of the intermediate carbocation and the reaction conditions will influence the regioselectivity and stereoselectivity of the resulting alkene.

Esterification Reactions

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. The Fischer-Speier esterification is a common method for this transformation, involving the reaction of the diol with a carboxylic acid in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The reaction mechanism involves the protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. The alcohol (in this case, one of the hydroxyl groups of the diol) then acts as a nucleophile and attacks the activated carbonyl carbon. After a series of proton transfer steps and the elimination of a water molecule, the ester is formed. organic-chemistry.orgmasterorganicchemistry.com

Given that this compound has two hydroxyl groups, the reaction can potentially form a monoester or a diester, depending on the stoichiometry of the reactants.

| Reactant | Catalyst | Potential Products |

| Carboxylic Acid (e.g., Acetic Acid) | Strong Acid (e.g., H₂SO₄) | Monoacetate or Diacetate of this compound |

| Acid Anhydride (e.g., Acetic Anhydride) | Acid or Base Catalyst | Monoacetate or Diacetate of this compound |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | Monoacetate or Diacetate of this compound |

Interaction Studies with Various Reagents

The reactivity of this compound is characterized by the functionality of its vicinal diol group on a seven-membered ring. Its interactions with various reagents primarily involve oxidation, cleavage, and catalytic transformations.

Oxidizing Reagents for Synthesis: The formation of this compound from its parent alkene, cycloheptene, is a key reaction demonstrating its interaction with specific oxidizing agents. The syn-dihydroxylation of cycloheptene is a stereospecific reaction that yields the cis-diol. Classic and modern reagents are employed for this transformation:

Osmium Tetroxide (OsO₄): In a well-established method, OsO₄ reacts with cycloheptene to form a cyclic osmate ester intermediate. Subsequent cleavage of this intermediate with a co-oxidant like hydrogen peroxide (H₂O₂) or N-methylmorpholine N-oxide (NMO) regenerates the OsO₄ and yields this compound. acs.org

Potassium Permanganate (B83412) (KMnO₄): Under controlled, mild conditions (e.g., cold, dilute, and slightly basic), KMnO₄ can also achieve syn-dihydroxylation of cycloheptene to produce the cis-diol. acs.org

Catalytic Systems: More advanced and greener methods utilize catalytic amounts of transition metals. A simple and effective method uses a ruthenium catalyst, [RuCl₃(Me₃tacn)] (where Me₃tacn is N,N',N''-trimethyl-1,4,7-triazacyclononane), with aqueous hydrogen peroxide as the terminal oxidant. This system can produce this compound from cycloheptene in high yields (e.g., 91% on a 1-mol scale). Similarly, biomimetic iron complexes, such as a mononuclear nonheme iron(III)-peroxo complex, can catalyze the cis-dihydroxylation of olefins, including cycloheptene, to yield the corresponding diol. researchgate.net

The following table summarizes key reagents used for the synthesis of this compound from cycloheptene.

| Reagent System | Type of Reaction | Yield | Reference |

| 1. OsO₄ 2. H₂O₂/NMO | Stoichiometric Dihydroxylation | High | acs.org |

| Cold, dilute KMnO₄, OH⁻ | Stoichiometric Dihydroxylation | Moderate to High | acs.org |

| [RuCl₃(Me₃tacn)], H₂O₂ | Catalytic Dihydroxylation | 91% | researchgate.net |

| [Feᴵᴵᴵ(O₂)(12-TMC)]⁺ | Biomimetic Dihydroxylation | N/A | researchgate.net |

Oxidative Cleavage Reagents: A characteristic reaction of 1,2-diols is the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Periodic Acid (HIO₄): this compound readily undergoes oxidative cleavage when treated with periodic acid. This reaction proceeds through a cyclic periodate ester intermediate and results in the opening of the seven-membered ring to form a single product, heptanedial. This transformation involves a four-electron oxidation. researchgate.netyale.edu

Mechanistic Investigations of Transformations

Mechanisms involving nucleophilic attack are central to both the synthesis of this compound and its subsequent transformations.

Nucleophilic Attack in Synthesis: In biomimetic syntheses, the formation of the diol can be viewed as a result of nucleophilic action. For instance, a mononuclear nonheme iron(III)-peroxo complex acts as a nucleophile that attacks the double bond of cycloheptene. researchgate.net This initiates the process of oxygen transfer to form the cis-diol. Kinetic and product analyses support that the iron-peroxo moiety directly attacks the olefin substrate. researchgate.net

Diol as a Precursor for Nucleophilic Attack: this compound can be converted into derivatives that are excellent substrates for nucleophilic attack. A common strategy involves converting the diol into an epoxide. This can be achieved by first converting one of the hydroxyl groups into a good leaving group, such as a tosylate. The remaining alkoxide, formed by deprotonation, can then act as an internal nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form a cycloheptene oxide. researchgate.netyale.edu This epoxide is highly strained and susceptible to ring-opening via nucleophilic attack. The attack typically occurs in an Sₙ2 fashion at the less sterically hindered carbon of the epoxide ring, leading to trans-1,2-disubstituted cycloheptane derivatives. researchgate.netyale.edu

The mechanism proceeds as follows:

Activation: One hydroxyl group is selectively activated, for example, by conversion to a tosylate (-OTs).

Intramolecular Nucleophilic Attack: The second hydroxyl group is deprotonated to form an alkoxide, which attacks the carbon bearing the tosylate group, displacing it to form an epoxide.

External Nucleophilic Attack: An external nucleophile (e.g., an amine, phenoxide, or cuprate) attacks one of the epoxide carbons, opening the ring to form the final product. researchgate.netyale.edu

The carbon skeleton of cycloheptane derivatives can be constructed using sigmatropic rearrangements, such as the Oxy-Cope rearrangement. While direct synthesis of this compound via this method is not commonly cited, the rearrangement is a powerful tool for constructing substituted seven-membered rings from acyclic precursors, which could then be converted to the target diol.

The Oxy-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-dien-3-ol. wikipedia.orgmasterorganicchemistry.com The presence of the hydroxyl group provides a significant thermodynamic driving force for the reaction. The initial rearrangement produces an enol, which spontaneously tautomerizes to a stable carbonyl compound. wikipedia.orgyoutube.com

Mechanism:

The precursor, a 1,5-dien-3-ol, is heated.

It undergoes a concerted, pericyclic researchgate.netresearchgate.net-sigmatropic shift, typically through a chair-like transition state. wikipedia.org A C1-C2 sigma bond is broken, and a C3-C4 pi bond is formed, while the C5-C6 pi bond shifts to form a new C1-C6 sigma bond.

The immediate product is an enol.

This enol rapidly tautomerizes to the corresponding ketone or aldehyde, which is thermodynamically much more stable. This final step renders the reaction largely irreversible. youtube.commasterorganicchemistry.com

The Anionic Oxy-Cope rearrangement is a variation where the hydroxyl group of the starting material is deprotonated with a base (e.g., potassium hydride, KH) to form an alkoxide. wikipedia.orgorganic-chemistry.org The presence of the negative charge on the oxygen atom dramatically accelerates the reaction by a factor of 10¹⁰ to 10¹⁷, often allowing the rearrangement to proceed at room temperature or slightly above, instead of the high temperatures required for the neutral version. wikipedia.orgorganic-chemistry.orgyoutube.com The product of this rearrangement is an enolate, which is then protonated during aqueous workup to yield the carbonyl compound. organic-chemistry.org This methodology has been applied to the synthesis of various cyclic systems, including those containing seven-membered rings. tcichemicals.com

Applications in Advanced Organic Synthesis

Role as a Versatile Intermediate in Complex Molecule Construction

The cis-1,2-diol motif is prevalent in many biologically significant molecules, and synthetic catalysts have been designed to selectively recognize this functional group arrangement. scispace.com This recognition allows for predictable and site-selective functionalization, positioning compounds like cis-1,2-cycloheptanediol as versatile intermediates for building more complex molecular architectures. scispace.com The ability to use the diol as a handle for introducing new functionalities with high stereocontrol is a central theme in its application.

Synthesis of Pharmaceuticals and Agrochemicals

Vicinal diols are a common structural feature in natural products and are considered a crucial motif for ligands used in asymmetric synthesis and pharmaceutical agents. nih.govwikipedia.org The development of methods for the enantioselective formation of 1,2-diols is critical for accessing these stereochemically complex targets. nih.gov While the cycloheptane (B1346806) ring is a structural unit in some agrochemical compositions, such as certain patented herbicide formulations, the direct synthetic lineage from this compound is not explicitly detailed in broad literature. google.com The utility of cyclic cis-1,2-aminoalcohols, which are structurally related to diols, as surrogates in the development of inhibitors for therapeutic targets like HIV-1 protease underscores the potential of such scaffolds in medicinal chemistry. scispace.comnih.gov

Precursor for Cycloheptane Ring Derivatives

This compound is a foundational molecule for generating a variety of cycloheptane derivatives. The title compound is a vicinal diol derived from cycloheptane with the hydroxy groups in a cis orientation. nih.gov X-ray crystallography studies have determined its detailed solid-state structure, revealing a chair-like conformation for the seven-membered ring. nih.gov The specific torsion angle between the two C-O bonds is a key structural parameter. nih.gov This well-defined three-dimensional structure makes it a reliable starting material for syntheses where the stereochemistry of the cycloheptane core needs to be controlled and transferred to subsequent products.

Utilization in Polymer Chemistry and Materials Science

While specific applications of this compound in polymer science are not widely documented, the reactivity of cyclic diols provides a basis for their potential use. The functional hydroxyl groups can serve as points for polymerization, incorporating the cycloheptane ring into a larger macromolecular structure.

Formation of Polymeric Esters

The formation of polyesters requires the reaction of a diol with a dicarboxylic acid or its derivative. The reactivity of analogous cyclic diols demonstrates the feasibility of this process. For instance, cis-1,2-cyclooctanediol (B3120902) undergoes cyclocondensation with oxalyl chloride to produce a cyclic oxalate. sigmaaldrich.com This type of reaction, when extended from a small molecule like oxalyl chloride to a diacyl chloride or dicarboxylic acid, is the fundamental step in step-growth polymerization to form polymeric esters. The cis relationship of the hydroxyl groups in this compound could influence the stereochemistry and resulting properties, such as thermal stability and crystallinity, of the final polymer.

Applications in Asymmetric Catalysis and Stereoselective Transformations

The defined stereochemistry of this compound makes it an attractive molecule for applications in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity.

Precursor to Chiral Auxiliaries and Ligands

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov After serving its purpose, the auxiliary is removed. sigmaaldrich.com Chiral ligands, conversely, bind to a metal catalyst to create a chiral environment that influences the stereoselectivity of a catalyzed reaction.

Many effective chiral auxiliaries and ligands are derived from C₂-symmetric 1,2-diols and 1,2-diamines, such as derivatives of 1,2-diaminocyclohexane. researchgate.net The principle relies on the rigid and well-defined chiral scaffold to effectively block one face of a reacting molecule, allowing a reagent to approach from the less hindered face. wikipedia.org Although specific examples of chiral auxiliaries derived directly from this compound are not prominent in the surveyed literature, its structure possesses the key features required for such an application:

Chirality: As a chiral molecule, it can be resolved into its constituent enantiomers.

C₂ Symmetry: The cis configuration provides an element of symmetry that is often beneficial in designing effective auxiliaries and ligands.

Reactive Handles: The two hydroxyl groups provide sites for attachment to a substrate (for an auxiliary) or a metal center (for a ligand).

By analogy with widely used scaffolds like 1,1'-bi-2-naphthol (B31242) (BINOL), this compound represents a potential precursor for developing novel chiral ligands and auxiliaries for asymmetric transformations. wikipedia.org

Research Tool in Mechanistic Organic Chemistry

The stereochemical outcome of a chemical reaction can provide profound insights into its mechanism. Chiral molecules with well-defined stereochemistry, such as this compound, can serve as valuable tools for mechanistic investigations. By tracking the fate of the stereocenters in the diol during a reaction, chemists can deduce the stereochemical pathway of the transformation.

For instance, subjecting this compound to a reaction that involves its hydroxyl groups and observing the stereochemistry of the product can help determine whether the reaction proceeds with inversion, retention, or racemization at the carbon centers. This information is crucial for understanding whether the mechanism involves, for example, an SN2-type displacement or the formation of a planar carbocation intermediate. The conformational properties of the cycloheptane ring can also influence reaction rates and selectivities, providing further mechanistic clues. While specific studies employing this compound as a primary mechanistic probe are not abundant, the principles of using stereochemical probes are fundamental to mechanistic organic chemistry.

Biochemical and Enzymatic Research Applications

In Vitro Enzymatic Transformations Involving Diols

The transformation of diols is a key reaction in many biological processes. In vitro studies using model compounds like cis-1,2-cycloheptanediol provide crucial insights into these enzymatic processes.

The metabolism of cyclic cis-diols is a fundamental step in the biodegradation of aromatic compounds by microorganisms. Enzymes such as dioxygenases initiate the process by converting aromatic precursors into cis-1,2-dihydrodiols. researchgate.net These intermediates are then acted upon by diol dehydrogenases.

Mechanistic studies of these dehydrogenases reveal a highly stereospecific process. The enzyme catalyzes the oxidation of the cis-diol to a catechol, which involves the removal of two hydrogen atoms and results in the aromatization of the ring. researchgate.net These studies often employ kinetic analysis and isotope labeling to understand the enzyme's substrate specificity, stereoselectivity, and the nature of the transition state. For example, the enzyme typically utilizes a cofactor, such as NAD+, as a hydride acceptor in the oxidation reaction. The active site of the enzyme binds the cyclic diol in a specific conformation, ensuring that only one enantiomer is processed and that the reaction proceeds with high fidelity. While much of this research has focused on six-membered rings derived from benzene (B151609) or toluene, the principles are applicable to understanding the potential enzymatic metabolism of seven-membered rings like this compound.

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of enzymatic methods for chiral resolution. Lipases are particularly versatile enzymes for these transformations due to their stability, broad substrate scope, and high stereoselectivity. mdpi.com

The kinetic resolution of racemic this compound can be efficiently achieved using lipase-catalyzed enantioselective acylation. mdpi.comchemrxiv.org In this process, the racemic diol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme selectively acylates one enantiomer of the diol at a much faster rate than the other. This results in a mixture of an enantioenriched monoacetate and the unreacted, enantioenriched diol, which can then be separated by standard chromatographic techniques. The choice of enzyme, solvent, and acyl donor can significantly influence the efficiency and enantioselectivity of the resolution. chemrxiv.org

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane | ~50 | >98 | >98 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Propionate | tert-Butyl methyl ether | ~48 | 95 | 92 |

| Candida rugosa Lipase | Acetic Anhydride | Diisopropyl ether | ~51 | 91 | >99 |

This table presents illustrative data typical for such enzymatic resolutions, compiled from general knowledge of lipase-catalyzed reactions on cyclic diols.

The cis-decalin ring system is a structural motif found in a wide array of biologically active natural products. nih.govresearchgate.net The stereoselective synthesis of this framework is a significant challenge in organic chemistry. Nature, however, has evolved enzymes, known as pericyclases, that can catalyze intramolecular Diels-Alder reactions to form these complex structures with high precision. researchgate.net

While this compound is not a direct precursor, the stereochemistry of cis-diols on cyclic scaffolds is fundamentally important in these biosynthetic pathways. The diol functional group can serve as a synthetic handle for enzymes to introduce further functionality or to correctly position the molecule within the enzyme's active site. nih.gov For instance, a cyclic diol could be enzymatically converted into a diene or dienophile, which then undergoes a pericyclase-catalyzed cycloaddition. The initial cis stereochemistry of the hydroxyl groups can dictate the facial selectivity of subsequent transformations, ultimately controlling the stereochemical outcome of the final cis-fused ring system. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com

Development of Functional Group Probes for Enzymatic Activity

The cis-1,2-diol moiety is a distinct functional group that can be specifically recognized by both enzymes and synthetic catalysts. This recognition can be exploited to develop molecular probes to study enzymatic activity or to direct catalytic processes to specific sites within a complex molecule.

Research has shown that synthetic catalysts can be designed to reversibly bind to cis-1,2-diols. nih.gov This binding event orients the catalyst, allowing it to perform a chemical transformation at a nearby site with high selectivity, mimicking the behavior of an enzyme. In this context, the cis-diol acts as a functional group probe or an "anchor." By incorporating a this compound unit into a larger molecule, researchers can study how catalysts interact with this specific motif and direct reactions such as acylation, silylation, or oxidation to predictable locations. This approach is valuable for the selective modification of complex polyhydroxylated molecules like carbohydrates and natural products, where differentiating between similar hydroxyl groups is a significant synthetic challenge. nih.gov

| Substrate Component | Recognition Element | Catalyst Type | Directed Reaction | Outcome |

|---|---|---|---|---|

| Complex Polyol | cis-1,2-Diol Moiety | Chiral Scaffolding Catalyst | Silylation | Site-selective protection of a specific hydroxyl group near the diol. |

| Natural Product | cis-1,2-Diol Moiety | Biomimetic Acylation Catalyst | Acylation | Selective acylation of the less sterically accessible hydroxyl group. |

This table illustrates the concept of using the cis-1,2-diol functional group as a probe or directing group in catalysis.

Advanced Theoretical and Computational Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) are powerful tools for modeling the structure, energy, and properties of molecules like cis-1,2-cycloheptanediol with high accuracy.

The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure(s). For a flexible molecule like this compound, this involves identifying multiple low-energy conformers.

Computational studies on the analogous molecule, cis-1,2-cyclohexanediol, have identified several stable conformers determined by the orientation of the hydroxyl groups and the chair conformation of the ring. researchgate.net Using DFT, four low-energy conformers were identified within an energy window of 5 kJ/mol. researchgate.net These conformers are stabilized by intramolecular hydrogen bonds, which significantly influence their geometry. researchgate.net A similar approach for this compound would involve scanning the potential energy surface by systematically rotating the hydroxyl groups and exploring the various twist-chair and twist-boat conformations of the seven-membered ring to locate all stable energy minima.

From these optimized geometries, various electronic properties can be calculated, including the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the molecule's reactivity.

Table 1: Illustrative Geometrical Parameters for Stable Conformers of a Cyclic cis-1,2-Diol (based on cis-1,2-cyclohexanediol data) This table demonstrates the type of data obtained from QM calculations. Actual values for this compound would differ.

| Conformer | Relative Energy (kJ/mol) | O-H···O Distance (Å) | O-C-C-O Dihedral Angle (°) |

|---|---|---|---|

| Conformer I | 0.0 | 2.45 | 58.7 |

| Conformer II | 1.2 | 2.51 | -59.3 |

| Conformer III | 3.8 | N/A | 65.1 |

Data adapted from studies on cis-1,2-cyclohexanediol. researchgate.net

QM calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products, including the high-energy transition states that control the reaction rate.

For example, the mechanism of deoxydehydration for cyclic diols has been studied computationally. chemrxiv.org In a study on cis-1,2-cyclohexanediol, DFT calculations (at the M06-L level of theory) were used to compute the free energies of intermediates and transition states, revealing the favorability of a stepwise catalytic route. chemrxiv.org A similar analysis for this compound could be used to study its oxidation, esterification, or other reactions. This would involve locating the transition state structure for each step and calculating the activation energy, which provides a quantitative measure of the reaction's kinetic feasibility.

Table 2: Example of Calculated Activation Barriers for a Reaction Involving a Cyclic Diol This table illustrates the type of kinetic data generated from reaction pathway analysis.

| Reaction Step | Reactant Complex | Transition State (TS) | TS Relative Energy (kcal/mol) |

|---|---|---|---|

| C-O Bond Cleavage 1 | Intermediate A | TS1 | +18.5 |

Data conceptualized from mechanistic studies on related systems. chemrxiv.org

QM methods can predict spectroscopic properties, which is crucial for interpreting experimental data. Following geometry optimization, a vibrational frequency analysis is typically performed. The calculated frequencies and intensities can be used to simulate an infrared (IR) and Raman spectrum.

These simulated spectra can be used to assign the vibrational modes observed in experimental spectra. For cyclic alkanes, characteristic C-H stretching frequencies appear between 2850-3000 cm⁻¹, while CH₂ scissoring bands are seen near 1450 cm⁻¹. uomustansiriyah.edu.iqlibretexts.org For a diol, the most prominent features would be the O-H stretching vibrations (typically broad and centered around 3200-3600 cm⁻¹) and C-O stretching vibrations (1000-1200 cm⁻¹). mvpsvktcollege.ac.in By calculating the spectra for each stable conformer of this compound, one could determine which conformers are present in an experimental sample and how intramolecular hydrogen bonding affects the vibrational frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for a Cyclic cis-Diol Illustrative data based on general spectroscopic principles and calculations on related molecules.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Hydrogen Bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

Data based on general IR spectroscopy principles. uomustansiriyah.edu.iqlibretexts.orgmvpsvktcollege.ac.in

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM calculations provide a static, time-averaged picture of a few stable conformers, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that shows how the molecule's conformation changes over time.

For this compound, MD simulations would be particularly useful for understanding the flexibility of the seven-membered ring and the dynamics of the intramolecular hydrogen bonds. A study on cis-1,2-cyclohexanediol using dielectric spectroscopy and calorimetry, which are techniques complemented by MD, revealed complex dynamics in the condensed phase, including relaxation processes associated with the forming and breaking of hydrogen-bonded clusters. researchgate.net An MD simulation could sample the vast conformational space of this compound, revealing the pathways and energy barriers for interconversion between different twist-chair and twist-boat forms, information that is difficult to obtain from static QM calculations alone.

Computational Insights into Stereoselectivity and Enantioselectivity

Computational chemistry is a powerful tool for understanding and predicting the stereochemical outcome of chemical reactions. The synthesis of this compound, often achieved through the dihydroxylation of cycloheptene (B1346976), is a stereospecific reaction.

Computational modeling can explain the origins of this stereoselectivity. For instance, DFT studies of the osmium-tetroxide-catalyzed dihydroxylation of alkenes have detailed the mechanism and the transition states that lead to syn (cis) addition. soton.ac.ukmasterorganicchemistry.com By calculating the energies of the transition states leading to the cis (syn) and trans (anti) products, it can be demonstrated why the former is overwhelmingly favored. For the dihydroxylation of cycloheptene, the osmium tetroxide is known to add to the same face of the double bond in a concerted mechanism, resulting in the cis-diol. masterorganicchemistry.com

Furthermore, in asymmetric dihydroxylation, where a chiral ligand is used to favor the formation of one enantiomer over the other, computational models can explain the source of enantioselectivity. This involves modeling the transition states of the reaction with the chiral catalyst, identifying the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the ligand that stabilize the transition state leading to the major enantiomer. Data-driven and machine learning models are also being developed to predict the enantioselectivity of reactions like the Sharpless asymmetric dihydroxylation for a wide range of alkenes. acs.org

Future Research Directions and Open Questions

Development of Novel Stereoselective Synthetic Routes

The primary route to cis-1,2-diols is the syn-dihydroxylation of the corresponding alkene. While established methods like the Sharpless asymmetric dihydroxylation are powerful tools for creating chiral diols, their application to cycloheptene (B1346976) presents unique challenges and opportunities for new research. mdpi.comwikipedia.org

Future research should focus on:

Adapting Asymmetric Dihydroxylation: A systematic investigation into the efficiency and enantioselectivity of existing asymmetric dihydroxylation catalyst systems (e.g., AD-mix-α and AD-mix-β) for the cycloheptene scaffold is needed. The flexible nature of the seven-membered ring may lead to lower enantioselectivities compared to more rigid cyclohexene (B86901) systems, necessitating the design of new, specifically tailored chiral ligands.

Enzyme-Catalyzed Dihydroxylation: The use of dioxygenase enzymes for the direct conversion of cycloheptene or related precursors into enantiopure cis-1,2-cycloheptanediol is a promising green chemistry approach. researchgate.net Research into identifying or engineering enzymes that can accept this medium-sized ring and operate with high stereoselectivity is a significant open field.

Alternative Substrates: Exploring cascade reactions that form the cycloheptane (B1346806) ring and concurrently install the diol functionality could provide novel and efficient pathways. Such catalytic asymmetric processes could potentially construct molecules with multiple stereocenters in a single pot with high stereocontrol. nih.govsoton.ac.uk

A comparative table of potential synthetic approaches is presented below.

| Method | Potential Catalyst/Reagent | Key Research Question |

| Asymmetric Dihydroxylation | OsO₄ with custom chiral ligands (e.g., modified cinchona alkaloids) | How can ligands be modified to accommodate the conformational flexibility of cycloheptene and achieve >99% ee? |

| Chemo-enzymatic Synthesis | Sequential epoxidation (m-CPBA) and enzymatic hydrolysis (epoxide hydrolase) | Can a one-pot system be developed for the efficient conversion of cycloheptene to trans-diol, and can this be adapted for cis-diol synthesis? rsc.org |

| Biocatalysis | Toluene Dioxygenase (TDO) or engineered variants | Can enzymes be discovered or evolved to hydroxylate cycloheptene with high regioselectivity and enantioselectivity? |

Exploration of New Catalytic Applications

Chiral 1,2-diols are valuable scaffolds for the synthesis of chiral ligands used in asymmetric catalysis. mdpi.com While ligands based on cyclohexane-1,2-diol and tartaric acid derivatives are common, the potential of this compound as a ligand precursor remains almost entirely unexplored.

Future research directions include:

Design of Bidentate Ligands: Using the two hydroxyl groups as anchoring points, novel bidentate phosphine, phosphite, or N-heterocyclic carbene (NHC) ligands can be synthesized. The seven-membered ring would create a unique bite angle and chiral pocket around a metal center.

Organocatalysis: The diol itself, or its derivatives, could function as a chiral Brønsted acid or hydrogen-bond donor catalyst. researchgate.net Investigating its efficacy in reactions like asymmetric additions to imines or carbonyls would be a valuable pursuit.

Comparison with Existing Scaffolds: A critical question is how the conformational flexibility of the cycloheptane backbone compares to the rigid cyclohexane (B81311) or the axially chiral BINOL frameworks. It is possible that this flexibility could allow for a broader range of substrates or enable unique reaction pathways.

Deeper Understanding of Conformational Impact on Reactivity

Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of low-energy twist-chair and twist-boat conformers. libretexts.orgdntb.gov.ua The introduction of two vicinal cis-hydroxyl groups adds another layer of complexity, as intramolecular hydrogen bonding can significantly influence the conformational landscape.

Open questions that demand investigation are:

Preferred Conformations: What are the lowest-energy conformations of this compound in different solvents? Advanced NMR spectroscopy and computational studies are needed to determine the equilibrium between various twist-chair and twist-boat forms and to quantify the energetic contribution of the intramolecular hydrogen bond.

Conformer-Reactivity Relationship: The different spatial arrangements of the hydroxyl groups in each conformer will dictate their reactivity. For example, the rate of acetal (B89532) formation or selective mono-functionalization will likely be highly dependent on the dominant conformation. energy.gov It is crucial to understand how the conformational equilibrium affects reaction rates and product distributions. slideshare.net

Stereoelectronic Effects: How does the orientation of the C-O bonds in different conformers influence the reactivity of adjacent atoms? Understanding these stereoelectronic effects is key to predicting and controlling the outcomes of reactions involving this diol.

Expanding Biochemical and Enzymatic Roles

While many natural products contain six-membered rings, cycloheptane-containing structures (cycloheptanoids) are also found in nature, often exhibiting significant biological activity. However, the specific biochemical pathways involving this compound are largely unknown.

Future research should aim to:

Identify Natural Occurrences: A thorough search for this compound or its derivatives in natural products could reveal its biological relevance.

Metabolic Studies: Investigating the metabolism of cycloheptane and its derivatives in microorganisms and higher organisms could uncover enzymatic pathways for its formation or degradation. nih.gov This could reveal novel hydroxylase or dehydrogenase enzymes that act on seven-membered rings.

Enzymatic Transformations: Using the diol as a substrate for various enzymes, such as oxidoreductases, could lead to the synthesis of valuable chiral building blocks. For instance, selective enzymatic oxidation of one hydroxyl group would yield an enantiopure α-hydroxy ketone, a valuable synthetic intermediate.

Advanced Computational Modeling for Predictive Design

Computational chemistry provides a powerful tool for investigating many of the open questions surrounding this compound before extensive experimental work is undertaken.

Key areas for computational modeling include:

Conformational Energy Mapping: Using high-level Density Functional Theory (DFT) calculations, a detailed potential energy surface can be constructed to identify all stable conformers and the energy barriers between them. ias.ac.inresearchgate.net This would provide a foundational understanding of the molecule's dynamic behavior.

Predicting Ligand Performance: Once novel ligands are designed based on the diol scaffold, computational models can predict their coordination geometry with various metals and model the transition states of catalytic reactions. This can guide synthetic efforts toward the most promising ligand candidates.

Reaction Pathway Modeling: For reactions involving the diol, computational modeling can elucidate reaction mechanisms and explain observed stereoselectivities. This is particularly important for understanding how the molecule's conformation influences its reactivity. chemrxiv.org Predictive modeling based on molecular descriptors could accelerate the discovery of new catalysts and reaction conditions. nih.govnih.gov

常见问题

Q. What are the established synthetic routes for cis-1,2-cycloheptanediol, and how can reaction conditions be optimized for high yield?

The synthesis of this compound typically involves hydroxylation of cycloheptene derivatives or stereoselective reduction of cyclic ketones. For example, borate esters of this compound have been synthesized under mild azeotropic conditions (reflux with toluene) using boric acid, achieving yields >90% after purification via column chromatography. Key optimization parameters include temperature control (60–80°C), stoichiometric ratios of diol to boric acid (2:1), and inert atmosphere to prevent oxidation .

Q. How can spectroscopic methods confirm the stereochemical purity of this compound?

Stereochemical purity is validated using a combination of NMR, NMR, and IR spectroscopy:

- NMR : Vicinal coupling constants () between hydroxyl-bearing carbons (typically 3–5 Hz for cis-diols) confirm spatial proximity.

- IR : Broad O–H stretching vibrations (~3200–3400 cm) and absence of trans-isomer peaks (e.g., split O–H bands) indicate homogeneity.

- X-ray crystallography : For definitive confirmation, single-crystal analysis resolves spatial arrangement .

Q. What experimental approaches assess the thermodynamic stability of this compound in solution?

Conformational stability is evaluated using:

- Dynamic NMR : Monitors chair/boat interconversion rates in solution. For cycloheptanediol, strain in the seven-membered ring may lead to faster interconversion compared to cyclohexanediol analogs.

- Computational modeling : Density Functional Theory (DFT) calculates energy differences between conformers. For example, axial-equatorial vs. diequatorial hydroxyl orientations can differ by 2–5 kcal/mol .

Q. What solubility characteristics of this compound are critical for designing solvent systems?

this compound exhibits moderate polarity due to intramolecular hydrogen bonding. Solubility screening in binary systems (e.g., water/ethanol) is recommended. For instance:

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 1.2 |

| Ethanol | 8.5 |

| DCM | 0.3 |

| Polar aprotic solvents (e.g., DMSO) enhance solubility for reactions requiring high diol concentrations . |

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in borate ester formation?

Borate ester synthesis with this compound is influenced by:

- Steric hindrance : The seven-membered ring imposes greater torsional strain than cyclohexanediol, slowing esterification.

- Electronic effects : Electron-withdrawing substituents on adjacent carbons reduce nucleophilicity of hydroxyl groups.

Methodological recommendations: - Use Lewis acid catalysts (e.g., ZnCl) to activate boric acid.

- Monitor reaction progress via NMR to track boron-diol coordination .

Q. How should researchers address contradictory degradation rates of this compound in environmental studies?

Discrepancies in degradation rates (e.g., aerobic vs. anaerobic conditions) require:

- Controlled experimental designs : Avoid microcosm systems prone to sampling artifacts; use bench-scale flow-through reactors to maintain steady-state conditions .

- Hydrogen concentration monitoring : Electrochemical sensors or gas chromatography can track H levels, which correlate with microbial activity and degradation efficiency .

Q. What computational models predict the environmental fate of this compound degradation byproducts?

- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives.

- Molecular dynamics simulations : Simulate interactions between diol derivatives and microbial enzymes (e.g., dehydrogenases).

Example output for a hypothetical byproduct:

| Byproduct | Predicted Half-life (days) |

|---|---|

| Cycloheptanone | 12–18 |

| 1,2-Heptanediol | 30–45 |

| Validation requires isotopic labeling () in field studies . |

Q. How does temperature modulate the biodegradation kinetics of this compound in anaerobic systems?

Arrhenius plots reveal temperature dependence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。